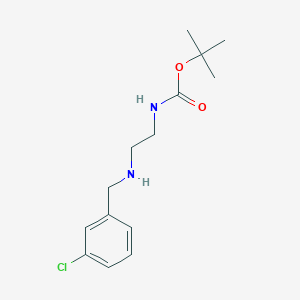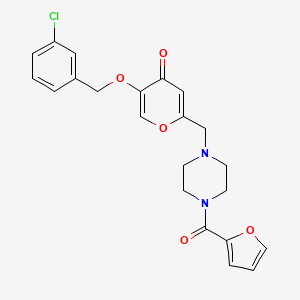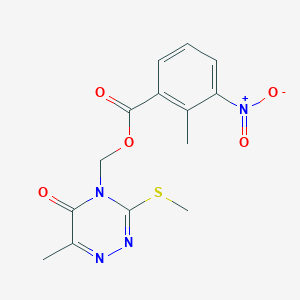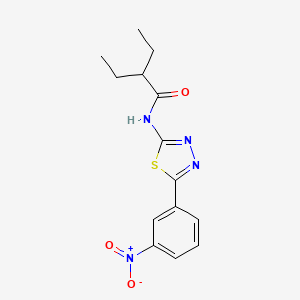
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have focused on the synthesis of novel compounds with a sulfonamide moiety, aiming at creating potent antimicrobial agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety suitable for use as antimicrobial agents, demonstrating promising results against both bacterial and fungal strains Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014. Similarly, Azab, Youssef, and El‐Bordany (2013) aimed for the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, where the compounds showed significant activities Azab, Youssef, & El‐Bordany, 2013.
Anticancer Activity
Research by Shyam et al. (1996) into 2-(aminocarbonyl)-1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines demonstrated significant antitumor activity against various murine and human solid tumors, comparing favorably with established antitumor drugs Shyam, Penketh, Loomis, Rose, & Sartorelli, 1996.
Antioxidant Activity
The design, synthesis, and biological evaluation of novel 1H-3-Indolyl derivatives by Aziz et al. (2021) highlight the antioxidant potential of these compounds. The study emphasized the efficiency of the key heterocycles in inhibiting reactive oxygen species (ROS), with some compounds showing higher antioxidant activity than ascorbic acid Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021.
Propriétés
IUPAC Name |
2-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-14-7-4-8-16-18(14)11-15(20)17-9-13(10-17)23(21,22)12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKZGXMTQAHMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2775013.png)

![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)


![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2775021.png)
amino}-2-phenylacetic acid](/img/no-structure.png)
![Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate](/img/structure/B2775026.png)
![4-methyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2775027.png)